{[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE
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Overview
Description
{[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE is a heterocyclic compound that features a furan ring fused to a pyrimidine ring, with an amino group and a formonitrile group attached
Preparation Methods
The synthesis of {[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a furan derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
{[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the formonitrile group, leading to the formation of substituted derivatives. Common reagents for these reactions include halides and nucleophiles under basic or acidic conditions.
Scientific Research Applications
{[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of {[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to {[4-(FURAN-2-YL)PYRIMIDIN-2-YL]AMINO}FORMONITRILE include other heterocyclic compounds with fused ring systems, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have similar structural motifs and are known for their interesting pharmacological properties.
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have various industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(furan-2-yl)pyrimidin-2-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-6-12-9-11-4-3-7(13-9)8-2-1-5-14-8/h1-5H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIKNZRYTNXUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)NC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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